1-(Thiophene-3-carbonyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(thiophene-3-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-10(9-3-6-16-7-9)12-4-1-8(2-5-12)11(14)15/h3,6-8H,1-2,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCSHNSONOITHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophene-3-carbonyl)piperidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with piperidine derivatives under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophene-3-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
The compound 1-(Thiophene-3-carbonyl)piperidine-4-carboxylic acid has garnered significant attention in scientific research due to its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Medicinal Chemistry
1-(Thiophene-3-carbonyl)piperidine-4-carboxylic acid is explored for its potential as a therapeutic agent due to its ability to inhibit specific biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, showing promising results against:
- Mycobacterium tuberculosis : Exhibited IC50 values as low as 0.29 μM, indicating strong anti-tubercular activity.
Antiviral Activity
Studies have shown that derivatives of this compound can inhibit viral replication, particularly against:
- HIV-1 : Certain derivatives displayed potent inhibitory effects with IC50 values around 25.73 nM against the CCR5 co-receptor.
Anticancer Activity
The compound has demonstrated potential as an anticancer agent in various studies, including:
- MDA-MB-231 (triple-negative breast cancer) : Induced apoptosis and inhibited cell proliferation with IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil.
Enzyme Inhibition Studies
The compound acts as an inhibitor for several enzymes by forming hydrogen bonds and hydrophobic interactions with their active sites. This mechanism is crucial for the development of drugs targeting specific enzyme pathways involved in diseases.
Synthesis of Novel Compounds
1-(Thiophene-3-carbonyl)piperidine-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds, making it valuable in drug discovery and development.
Study on Anti-Tubercular Activity
In a study evaluating the anti-tubercular properties of this compound, it was found to significantly inhibit the growth of Mycobacterium tuberculosis, leading to further investigations into its mechanism of action and potential derivatives.
Antiviral Efficacy Evaluation
Research conducted on the antiviral efficacy of derivatives showed that modifications to the piperidine structure could enhance activity against HIV, suggesting a pathway for developing new antiviral therapies.
Anticancer Studies
A series of experiments demonstrated that the compound could effectively reduce proliferation rates in cancer cell lines while also inducing apoptosis, highlighting its potential as an anticancer therapeutic.
Summary Table of Biological Activities
| Activity Type | Target Pathogen/Cell Line | IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 0.29 μM | Strong anti-tubercular activity |
| Antiviral | HIV (CCR5 inhibition) | 25.73 nM | Comparable to existing antiviral drugs |
| Anticancer | MDA-MB-231 (breast cancer) | <10 μM | Induces apoptosis; selective toxicity |
Mechanism of Action
The mechanism of action of 1-(Thiophene-3-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Research Findings
- Substituent Effects : Thiophene-3-carbonyl groups confer greater lipophilicity (cLogP ~2.1) than pyridazine or pyrimidine substituents, influencing membrane permeability and target engagement .
- Synthetic Accessibility : Ethoxycarbonyl-protected derivatives (e.g., ) are synthesized via base-catalyzed hydrolysis, a method adaptable to the target compound .
- Tautomerism : Carboxypiperidine compounds () can exhibit tautomerism, affecting their binding modes in biological systems .
Biological Activity
1-(Thiophene-3-carbonyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring attached to a piperidine structure via a carbonyl group. This unique arrangement contributes to its biological activity by facilitating interactions with various biological targets.
1-(Thiophene-3-carbonyl)piperidine-4-carboxylic acid has been shown to exhibit the following mechanisms of action:
- Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the proliferation of neuroglioma H4 cells, suggesting its potential as an anticancer agent. It may impact pathways related to cell cycle regulation and apoptosis .
- Enzyme Interactions : The thiophene moiety can engage in π-π interactions and hydrogen bonding, influencing the binding affinity towards specific enzymes. It has been observed to inhibit kinases and proteases, crucial for regulating cellular functions .
The biochemical properties of 1-(Thiophene-3-carbonyl)piperidine-4-carboxylic acid include:
- Cellular Effects : This compound influences cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, it may inhibit kinases involved in the MAPK/ERK pathway, leading to altered gene expression .
- Selectivity and Toxicity : Studies have indicated that derivatives of this compound exhibit low cytotoxicity against human cells while maintaining potency against targeted pathogens such as Mycobacterium tuberculosis .
Research Findings and Case Studies
A variety of studies have explored the biological activity of 1-(Thiophene-3-carbonyl)piperidine-4-carboxylic acid:
- Antimycobacterial Activity : In vitro studies demonstrated that compounds derived from this scaffold showed significant activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.12 μg/mL .
- Cytotoxicity Assessments : Compounds were evaluated for their cytotoxic effects on human embryonic kidney (HEK-293) cells, revealing that they are nontoxic at effective therapeutic concentrations .
- Structure-Activity Relationship (SAR) : A systematic approach was taken to optimize the thiophene core and side chains, leading to enhanced antimycobacterial activity while minimizing cytotoxic effects .
Comparative Analysis with Similar Compounds
| Compound Name | MIC (μg/mL) | Cytotoxicity | Notes |
|---|---|---|---|
| 1-(Thiophene-3-carbonyl)piperidine-4-carboxylic acid | 0.02 - 0.12 | Low | Effective against M. tuberculosis |
| Indole derivatives | Varies | Moderate | Known for anticancer properties |
| Thiophene derivatives | Varies | Low | Exhibits antimicrobial activity |
Q & A
Q. What are the established synthetic routes for 1-(thiophene-3-carbonyl)piperidine-4-carboxylic acid?
Answer: The compound is typically synthesized via nucleophilic acyl substitution between thiophene-3-carbonyl chloride and piperidine-4-carboxylic acid derivatives. Key steps include:
- Activation of the carboxylic acid group (e.g., using EDC or DCC) under anhydrous conditions.
- Reaction in polar aprotic solvents (e.g., DMF or THF) with catalytic DMAP to enhance acylation efficiency.
- Purification via column chromatography or recrystallization.
Characterization by NMR and IR spectroscopy confirms the formation of the amide bond and retention of the piperidine and thiophene moieties .
Q. Which analytical techniques are critical for validating the compound’s structural integrity?
Answer:
- IR Spectroscopy: Identifies carbonyl stretches (~1650–1700 cm) from the amide and carboxylic acid groups.
- NMR Spectroscopy: NMR resolves protons on the piperidine ring (δ 1.5–3.5 ppm) and thiophene aromatic protons (δ 7.0–7.5 ppm). NMR confirms quaternary carbons in the carbonyl groups.
- Mass Spectrometry (MS): High-resolution MS verifies the molecular ion ([M+H]) and fragmentation patterns.
- HPLC: Assesses purity (>95% threshold for biological studies) .
Q. What preliminary biological targets have been hypothesized for this compound?
Answer: Structural analogs suggest potential interactions with:
- Kinases (e.g., MAPK or PI3K pathways) via the thiophene moiety’s electron-rich aromatic system.
- G-protein-coupled receptors (GPCRs) involved in inflammation, leveraging the piperidine scaffold’s conformational flexibility.
Initial screening uses enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization binding assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
Answer:
- Solvent Optimization: Replacing DMF with THF reduces side reactions (e.g., hydrolysis) while maintaining reactivity.
- Catalyst Screening: DMAP (4-dimethylaminopyridine) at 10 mol% improves acylation efficiency compared to pyridine.
- Temperature Control: Reactions at 0–4°C minimize thermal degradation of the thiophene carbonyl group.
- Real-Time Monitoring: TLC or HPLC tracks reaction progress to terminate at peak yield (~12–18 hours) .
Q. How should researchers resolve contradictions in reported biological activity data?
Answer:
- Assay Reproducibility: Standardize conditions (e.g., buffer pH, temperature, and cell lines) across labs.
- Compound Purity: Use HPLC to rule out impurities (>99% purity for dose-response studies).
- Structural Analog Comparison: Test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions.
- Orthogonal Validation: Cross-verify results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. What computational strategies predict binding modes with target proteins?
Answer:
- Molecular Docking: Tools like AutoDock Vina model interactions between the thiophene carbonyl and kinase ATP-binding pockets.
- MD Simulations: GROMACS or AMBER assess binding stability over 100-ns trajectories, focusing on piperidine ring flexibility.
- QM/MM Calculations: Hybrid quantum mechanics/molecular mechanics refine electronic interactions (e.g., hydrogen bonding with catalytic lysine residues).
Validate predictions with mutagenesis studies (e.g., Ala-scanning of target residues) .
Q. How does the compound’s stability vary under physiological conditions?
Answer:
- pH Stability: The carboxylic acid group may protonate in acidic environments (pH < 3), altering solubility. Piperidine’s basicity (pK ~10) ensures stability in neutral buffers.
- Thermal Degradation: Accelerated stability studies (40°C/75% RH) show <5% degradation over 4 weeks.
- Light Sensitivity: Thiophene’s conjugated system requires amber vials to prevent photooxidation .
Q. How do structural modifications impact biological activity?
Answer:
- Thiophene Substitution: Replacing the 3-carbonyl with a methyl group reduces kinase inhibition (IC increases 10-fold).
- Piperidine Modifications: N-methylation improves blood-brain barrier penetration but decreases aqueous solubility.
- Carboxylic Acid Bioisosteres: Replacing -COOH with tetrazole maintains acidity while enhancing metabolic stability.
SAR studies prioritize balancing lipophilicity (LogP < 3) and polar surface area (>80 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
